Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group attached to a bicyclo[2.2.1]heptane framework. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation of the bicyclic framework can lead to the formation of ketones and other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, ketones, and various substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-sulfonylbicyclo[2.2.1]heptane-1-carboxylate
- Methyl 2-chlorobicyclo[2.2.1]heptane-1-carboxylate
- Methyl 2-bromosulfonylbicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of both the chlorosulfonyl and carboxylate ester groups on the bicyclic framework. This combination of functional groups imparts specific reactivity and properties that are not observed in similar compounds. The compound’s ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes .
Properties
IUPAC Name |
methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4S/c1-14-8(11)9-3-2-6(5-9)4-7(9)15(10,12)13/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDFKIKOMGXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)CC2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.